molecular formula C18H14Cl2N4O3S2 B2597407 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392290-70-9

2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2597407
CAS No.: 392290-70-9
M. Wt: 469.36
InChI Key: SVBVXVQQTASTNZ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound of significant interest in agricultural and biochemical research, primarily investigated for its potent herbicidal activity. It functions as a protoporphyrinogen oxidase (PPO) inhibitor , a key enzyme in the chlorophyll and heme biosynthesis pathway. By disrupting this enzyme, the compound leads to the accumulation of photodynamic protoporphyrin IX, causing rapid peroxidation of lipids and membranes upon light exposure, which ultimately results in the desiccation and death of susceptible plants. This mechanism is analogous to that of other diphenyl ether herbicides. The molecular architecture of this compound, which integrates a 2,4-dichlorophenoxy moiety linked to a 1,3,4-thiadiazole core via an acetamide bridge, is designed to optimize target site binding and herbicidal efficacy. Beyond its agricultural applications, the scaffold serves as a valuable chemical probe for studying plant cell death mechanisms and oxidative stress responses. Furthermore, the structural features of the 1,3,4-thiadiazole ring are associated with a broad spectrum of biological activities in medicinal chemistry, making this specific molecule a candidate for repurposing studies in oncology research , where PPO inhibition is explored for novel therapeutic strategies. Its primary research value lies in its utility as a lead structure for the development of new PPO-inhibiting herbicides with potential selectivity against resistant weed species, as well as a tool compound for fundamental studies in plant physiology and reactive oxygen species (ROS)-mediated cytotoxicity.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S2/c19-11-6-7-14(13(20)8-11)27-9-15(25)22-17-23-24-18(29-17)28-10-16(26)21-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBVXVQQTASTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with an intermediate thiadiazole derivative.

    Attachment of the Dichlorophenoxy Moiety: The dichlorophenoxy group is incorporated via an etherification reaction, where 2,4-dichlorophenol reacts with an appropriate halogenated intermediate.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the dichlorophenoxy intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone imine derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

Biologically, 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways involved in these diseases.

Industry

Industrially, this compound is used in the formulation of pesticides and herbicides. Its effectiveness in controlling a wide range of pests and weeds makes it a valuable component in agricultural chemistry.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves multiple pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism, leading to cell death.

    Disruption of Cell Membranes: It can integrate into microbial cell membranes, causing structural disruptions and leakage of cellular contents.

    Modulation of Signaling Pathways: In cancer cells, the compound can interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Key Analogues
Compound Name Core Heterocycle Substituents Key Functional Groups Reference
Target Compound 1,3,4-Thiadiazole 2,4-Dichlorophenoxy, thioether-linked 2-oxo-2-(phenylamino)ethyl Acetamide, thioether, phenylamino -
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-Thiadiazole Trichloroethyl, phenyl Acetamide, trichloroethyl
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole 3,4-Dichlorophenyl Acetamide, thiazole
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 2,4-Dichlorophenoxymethyl Amine, phenoxymethyl
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 1,2,4-Triazole Benzyl, phenyl, 3,4-dichlorophenyl Acetamide, triazole, sulfanyl

Key Observations :

  • The target compound uniquely combines a thiadiazole-thioether-phenylamino system, distinguishing it from simpler analogs like the trichloroethyl-substituted thiadiazole in .
  • Unlike 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which uses a thiazole ring, the target compound’s thiadiazole core may offer greater metabolic stability due to reduced ring strain.

Key Observations :

  • The target compound’s synthesis likely parallels methods in , involving acid-catalyzed cyclization or carbodiimide-mediated amide coupling .
  • The high yield (97.4%) for compound 4.1 suggests that sulfuric acid-mediated cyclization is efficient for thiadiazole formation.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (K) IR Spectral Features (cm⁻¹) Solubility Trends Reference
Target Compound - Expected: ν(C=O) ~1670, ν(N–H) ~3300 Likely low aqueous solubility -
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 503–504 ν(C=O)=1670, ν(N–H)=3310, ν(C–Cl)=700–600 Insoluble in water; soluble in HAc
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 ν(C=O)=1649, ν(N–H)=3268 Soluble in dichloromethane
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - ν(N–H)=3380 (amine) -

Key Observations :

  • The trichloroethyl group in compound 4.1 increases molecular weight and melting point compared to non-halogenated analogs.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines a phenoxy group with a thiadiazole moiety. This unique structural composition suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a dichlorophenoxy group, which is known for its herbicidal properties, combined with a thiadiazole ring that has demonstrated various biological activities. The presence of the phenylamino and acetamide functionalities may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have been shown to inhibit the growth of human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with varying degrees of efficacy .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µg/mL)Reference
5-Phenyl-4,5-dihydro-1,3,4-thiadiazoleA5494.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-239.0
5-(2,5-dimethoxyphenyl)-2-substituted-1,3,4-thiadiazoleHT2912.57 ± 0.6

The mechanism by which thiadiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is typically mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . Molecular docking studies suggest that these compounds may interact with specific protein targets within cancer cells, leading to inhibited proliferation and increased cell death.

Case Studies and Research Findings

A study conducted by Alam et al. (2011) evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that substituents on the thiadiazole ring significantly influenced cytotoxicity. For example, compounds with electron-withdrawing groups exhibited enhanced activity against multiple cancer cell lines .

In another investigation by Polkam et al. (2015), various substituted thiadiazoles were synthesized and tested against breast and colon cancer cell lines. The study found that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

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